N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Overview
Description
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound that features a benzyl group substituted with methoxy groups at the 3 and 4 positions, attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1-methoxy-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated as the hydrobromide salt by treatment with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-dimethoxytoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzylamine: Similar structure but lacks the methoxy group on the propanamine backbone.
1-methoxy-2-propanamine: Lacks the benzyl group with methoxy substitutions.
3,4-dimethoxybenzyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is unique due to the combination of the benzyl group with methoxy substitutions and the propanamine backbone. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACVPWHEJQJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-34-0 | |
Record name | Benzenemethanamine, 3,4-dimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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